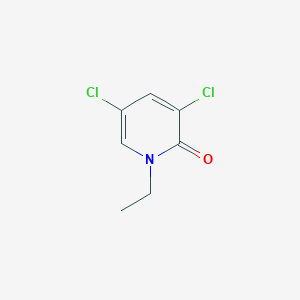
3,5-Dichloro-1-ethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-ethyl-2(1H)-pyridinone is a chemical compound belonging to the pyridinone family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, an ethyl group at the 1st position, and a pyridinone ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-2(1H)-pyridinone typically involves the chlorination of 1-ethyl-2(1H)-pyridinone. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions may include the use of solvents such as dichloromethane or chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
3,5-Dichloro-1-ethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 3,5-dihydroxy-1-ethyl-2(1H)-pyridinone, 3,5-diamino-1-ethyl-2(1H)-pyridinone, and other substituted derivatives.
Oxidation Reactions: Products include various oxides and other oxidized forms.
Reduction Reactions: Products include reduced derivatives with fewer chlorine atoms.
科学的研究の応用
3,5-Dichloro-1-ethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-1-ethyl-2(1H)-pyridinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-1-methyl-2(1H)-pyridinone
- 3,5-Dichloro-1-propyl-2(1H)-pyridinone
- 3,5-Dichloro-1-butyl-2(1H)-pyridinone
Comparison
Compared to similar compounds, 3,5-Dichloro-1-ethyl-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of an ethyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
22109-31-5 |
|---|---|
分子式 |
C7H7Cl2NO |
分子量 |
192.04 g/mol |
IUPAC名 |
3,5-dichloro-1-ethylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3 |
InChIキー |
IERYGVZYEDXKLO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)

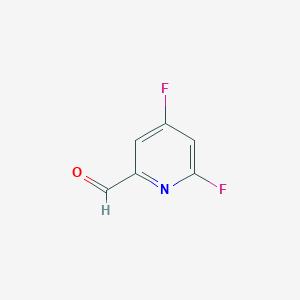

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
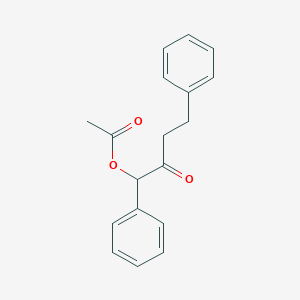
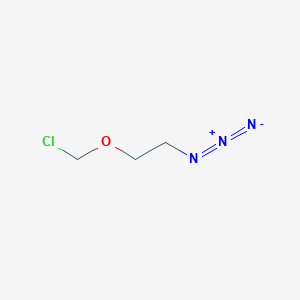
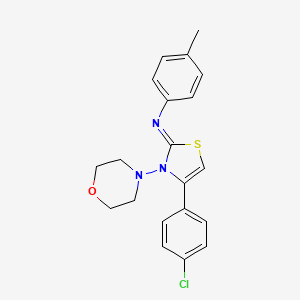
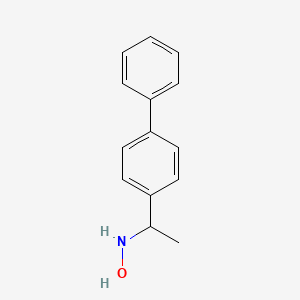
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
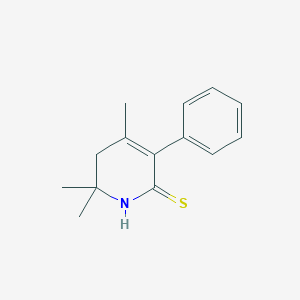
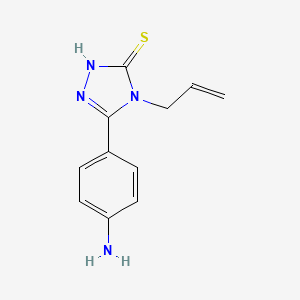
methanethione](/img/structure/B14151314.png)

